ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride to form ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate . This intermediate then undergoes further reactions to incorporate the indole and morpholine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aniline and indole groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biology: The compound can be used in studies of cell signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with cellular targets such as enzymes and receptors. It can induce apoptosis by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential disruption and activation of caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar anticancer properties.
2-Anilino triazolopyrimidines: Known for their tubulin polymerization inhibition and anticancer activities.
Naphthoquinone derivatives: Show strong antibacterial, antifungal, and anticancer activities.
Uniqueness
Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C30H31N3O5S |
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Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H31N3O5S/c1-3-20-9-8-12-23-21(18-33(27(20)23)19-25(34)32-13-15-37-16-14-32)17-24-28(35)26(30(36)38-4-2)29(39-24)31-22-10-6-5-7-11-22/h5-12,17-18,35H,3-4,13-16,19H2,1-2H3/b24-17-,31-29? |
InChI Key |
DDOVXMFVZHRFNE-SOXIDHGOSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)/C=C\4/C(=C(C(=NC5=CC=CC=C5)S4)C(=O)OCC)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=C4C(=C(C(=NC5=CC=CC=C5)S4)C(=O)OCC)O |
Origin of Product |
United States |
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